Repaglinide acyl-beta-D-glucuronide

Descripción general

Descripción

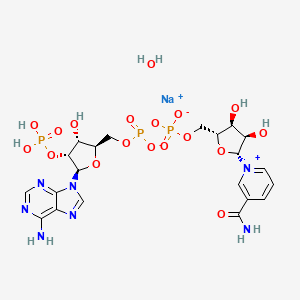

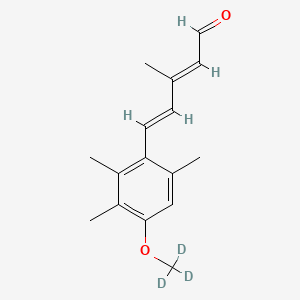

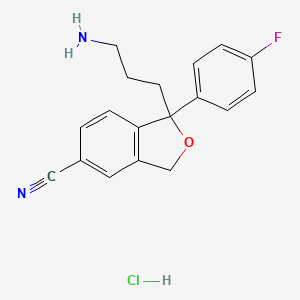

Repaglinide acyl-beta-D-glucuronide is a metabolite of Repaglinide, an antidiabetic drug . Repaglinide is an oral medication used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .

Molecular Structure Analysis

The molecular formula of this compound is C33H44N2O10 . The molecular weight is 628.7 g/mol . For a detailed molecular structure, please refer to resources such as PubChem .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Mechanisms of Action

Repaglinide, a carbamoylbenzoic acid derivative, is related to the meglitinide class of insulin secretagogues. It has a distinct binding site on the β-cell membrane, differing from sulfonylureas, and shows greater insulinotropic effects. This rapid-acting insulin secretagogue targets early-phase insulin release, important for reducing long-term cardiovascular complications of diabetes mellitus. The acyl-beta-D-glucuronide conjugate, resulting from repaglinide metabolism, implicates the drug's metabolism and excretion processes, rather than direct therapeutic applications (Scott, 2012).

Drug-Drug and Food-Drug Pharmacokinetic Interactions

Repaglinide's metabolites, including its acyl glucuronide conjugates, are subject to pharmacokinetic interactions that may affect their efficacy and safety. Such interactions occur with cytochrome P450 (CYP) 3A4 and CYP2C8 isoenzymes, involved in repaglinide metabolism. These interactions can lead to altered drug levels, impacting therapeutic outcomes and the risk of adverse effects (Scheen, 2007).

Considerations in Drug Development and Safety

Acyl glucuronides, such as repaglinide acyl-beta-D-glucuronide, are reactive metabolites. Their formation, stability, and potential to bind to proteins are critical considerations in drug safety and development. Such metabolites may contribute to adverse drug reactions through covalent binding to proteins, necessitating careful monitoring and assessment during drug development (Boelsterli, 2002).

Bioanalytical Challenges in Measurement

Measuring acyl glucuronide metabolites, including this compound, presents bioanalytical challenges. Their instability in biological matrices requires optimized sample handling and analytical methods to ensure accurate measurement. This is crucial for understanding the pharmacokinetics and dynamics of drugs like repaglinide, as well as for assessing their safety profiles (Patel, 2019).

Mecanismo De Acción

Target of Action

The primary target of Repaglinide Acyl-beta-D-glucuronide is cytochrome P450 2C8 (CYP2C8) . CYP2C8 is an enzyme involved in drug metabolism and is responsible for metabolizing repaglinide, a medication used to reduce postprandial hyperglycemia and elevated glycated hemoglobin (HbA1c) levels associated with type 2 diabetes .

Mode of Action

This compound, the main metabolite of clopidogrel, inhibits the activity of CYP2C8 . This inhibition can affect the metabolism of repaglinide, which is a substrate of CYP2C8 . The interaction between this compound and CYP2C8 can therefore influence the pharmacokinetics and pharmacodynamics of repaglinide .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the metabolism of repaglinide via the CYP2C8 enzyme . By inhibiting CYP2C8, this compound can alter the metabolic pathway of repaglinide, potentially leading to changes in its pharmacological effects .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its role as an inhibitor of CYP2C8 . By inhibiting this enzyme, this compound can affect the absorption, distribution, metabolism, and excretion (ADME) properties of repaglinide . This can impact the bioavailability of repaglinide, potentially leading to changes in its therapeutic effects .

Result of Action

The result of this compound’s action is a significant decrease in plasma glucose levels in patients taking repaglinide and clopidogrel . This can lead to a risk of hypoglycemia, particularly in patients taking both repaglinide and clopidogrel .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other medications. For example, the concomitant use of repaglinide with clopidogrel, which produces this compound as a metabolite, can inhibit repaglinide metabolism and increase the risk of hypoglycemia .

Safety and Hazards

Acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, have been linked to toxicity due to their reactivity . It has been hypothesized that these covalent modifications could initiate idiosyncratic adverse drug reactions . Additionally, a study revealed an increased risk of hypoglycemia associated with the combined use of repaglinide and clopidogrel .

Análisis Bioquímico

Biochemical Properties

Repaglinide Acyl-beta-D-glucuronide interacts with various enzymes and proteins. It has been suggested that Repaglinide is a substrate of cytochrome P450 2C8 (CYP2C8) and this compound, as a main metabolite of clopidogrel, inhibits CYP2C8 activity . This interaction can influence the metabolism of Repaglinide .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glucose levels. In a study, it was found that the combination of Repaglinide and clopidogrel significantly decreased minimum plasma glucose levels . This suggests that this compound may influence cellular metabolism and gene expression related to glucose regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CYP2C8. As a metabolite of clopidogrel, it inhibits CYP2C8 activity, which in turn may inhibit the metabolism of Repaglinide . This interaction at the molecular level can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that the compound can influence plasma glucose levels over time

Metabolic Pathways

This compound is involved in the metabolic pathway of Repaglinide, a process mediated by the enzyme CYP2C8 . The compound’s interaction with this enzyme suggests that it may have effects on metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBBHOYIACRHO-GKKNLZSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858363 | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309112-13-7 | |

| Record name | Repaglinide acyl-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

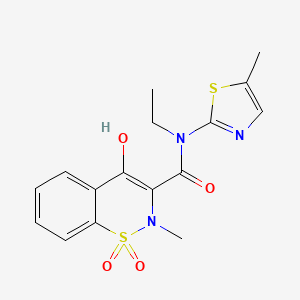

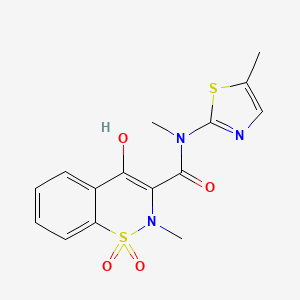

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

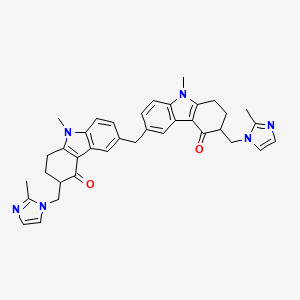

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)